An In-Depth Technical Guide to Mal-PEG8-Val-Cit-PAB-MMAE: Structure, Components, and Application in Antibody-Drug Conjugates
An In-Depth Technical Guide to Mal-PEG8-Val-Cit-PAB-MMAE: Structure, Components, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Maleimide-PEG8-Valine-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E (Mal-PEG8-Val-Cit-PAB-MMAE) drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the structure and function of each of its components, the mechanism of payload release, and relevant physicochemical and biological data. Furthermore, it offers detailed experimental protocols for the synthesis, conjugation, and in vitro evaluation of ADCs utilizing this advanced linker system. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of targeted cancer therapeutics.
Introduction to Mal-PEG8-Val-Cit-PAB-MMAE
Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its linker and payload. Mal-PEG8-Val-Cit-PAB-MMAE is a state-of-the-art drug-linker system that combines a potent microtubule inhibitor with a cleavable linker designed for stability in circulation and efficient payload release within the target cell.
Core Components and Structure
The Mal-PEG8-Val-Cit-PAB-MMAE conjugate is a modular system, with each component playing a distinct and crucial role in the overall function of the ADC.
-
Maleimide (B117702) (Mal): This functional group serves as the attachment point to the monoclonal antibody (mAb). It reacts specifically with free thiol groups, such as those on cysteine residues, forming a stable covalent bond. This allows for site-specific conjugation to engineered cysteines or to the hinge-region cysteines of the antibody after reduction.
-
Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer is incorporated to enhance the solubility and pharmacokinetic properties of the ADC. The hydrophilic nature of the PEG linker can help to mitigate aggregation, which can be a challenge with hydrophobic drug-linkers, and may improve the overall stability of the conjugate.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence functions as a protease-cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. The Val-Cit linker is relatively stable in the bloodstream, preventing premature drug release, but is efficiently cleaved in the acidic environment of the lysosome following internalization of the ADC into the target cell.
-
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a "self-immolative" spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the unmodified cytotoxic payload. This self-immolative feature is critical for ensuring that the drug is released in its fully active form.
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1][2] Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug but is an ideal payload for targeted delivery via ADCs.[1][2]
Chemical Structure
Caption: Schematic of the Mal-PEG8-Val-Cit-PAB-MMAE drug-linker components.
Mechanism of Action
The therapeutic effect of an ADC utilizing the Mal-PEG8-Val-Cit-PAB-MMAE linker is a multi-step process that begins with binding to the target antigen on the cancer cell surface and culminates in the induction of apoptosis.
-
Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
-
Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, the Val-Cit dipeptide linker is cleaved by the protease cathepsin B.
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit linker initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the free, unmodified MMAE payload into the cytoplasm of the cancer cell.
-
Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Caption: Mechanism of action of a Mal-PEG8-Val-Cit-PAB-MMAE based ADC.
Quantitative Data
The following tables summarize key quantitative data for the Mal-PEG8-Val-Cit-PAB-MMAE drug-linker and the cytotoxic payload MMAE.
Table 1: Physicochemical Properties of Mal-PEG8-Val-Cit-PAB-MMAE
| Property | Value | Reference |
| Molecular Formula | C81H131N11O23 | [3] |
| Molecular Weight | 1626.97 g/mol | [3] |
| CAS Number | 2353409-69-3 | [3] |
| Purity | >98% (typical) | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [4] |
| Storage | -20°C | [2][4] |
Table 2: In Vitro Cytotoxicity of MMAE and MMAE-based ADCs
| Cell Line | Cancer Type | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.056 | [5] |
| NCI-N87 | Gastric Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.04 | [6] |
| BT-474 | Breast Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.02 | [6] |
| MDA-MB-468 | Breast Cancer | EGFR | Cetuximab-vc-MMAE | ~0.1 | [2] |
| BxPC-3 | Pancreatic Cancer | N/A | Free MMAE | 0.97 | [2] |
| PSN-1 | Pancreatic Cancer | N/A | Free MMAE | 0.99 | [2] |
| Capan-1 | Pancreatic Cancer | N/A | Free MMAE | 1.10 | [2] |
| Panc-1 | Pancreatic Cancer | N/A | Free MMAE | 1.16 | [2] |
Note: IC50 values can vary depending on the specific antibody, cell line, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the drug-linker, conjugation to an antibody, and in vitro characterization of the resulting ADC.
Synthesis of Mal-PEG8-Val-Cit-PAB-MMAE
Caption: General workflow for the synthesis of Mal-PEG8-Val-Cit-PAB-MMAE.
Step 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE
-
Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, and a coupling agent such as HATU in an anhydrous solvent like DMF.
-
Add a base, for example, DIEA, and stir the reaction at room temperature.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, purify the product by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.
Step 2: Fmoc Deprotection
-
Dissolve the Fmoc-protected intermediate in DMF.
-
Add a deprotection agent, such as piperidine, and stir at room temperature.
-
Monitor the reaction by HPLC-MS.
-
Once the reaction is complete, purify the product by reverse-phase HPLC to yield NH2-Val-Cit-PAB-MMAE.
Step 3: Synthesis of Maleimide-PEG8-NHS ester
-
React Maleimide-PEG8-acid with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) in an appropriate solvent.
-
Purify the resulting Maleimide-PEG8-NHS ester.
Step 4: Final Coupling
-
Dissolve NH2-Val-Cit-PAB-MMAE and Maleimide-PEG8-NHS ester in a suitable solvent like DMF.
-
Add a non-nucleophilic base and stir the reaction at room temperature.
-
Monitor the formation of the final product, Mal-PEG8-Val-Cit-PAB-MMAE, by HPLC-MS.
-
Purify the final product by preparative HPLC and characterize by NMR and mass spectrometry.
Antibody Conjugation Protocol
This protocol describes the conjugation of Mal-PEG8-Val-Cit-PAB-MMAE to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Mal-PEG8-Val-Cit-PAB-MMAE dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Drug-Linker Addition: Add the Mal-PEG8-Val-Cit-PAB-MMAE solution to the reduced antibody. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR). A typical starting ratio is 5-10 fold molar excess of the drug-linker.
-
Conjugation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium and add them to the cells.
-
Incubation: Incubate the cells with the ADC for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
Conclusion
The Mal-PEG8-Val-Cit-PAB-MMAE drug-linker represents a sophisticated and highly effective system for the development of antibody-drug conjugates. Its modular design, incorporating a stable attachment chemistry, a solubilizing PEG spacer, a tumor-selective cleavable linker, a self-immolative spacer, and a potent cytotoxic payload, provides a robust platform for creating targeted cancer therapies with an improved therapeutic window. The detailed protocols and data presented in this guide are intended to facilitate the research and development of novel and more effective ADCs for the treatment of various malignancies.
